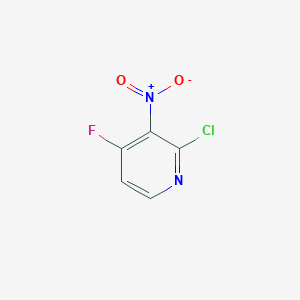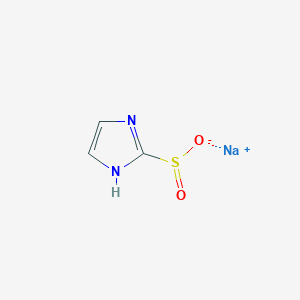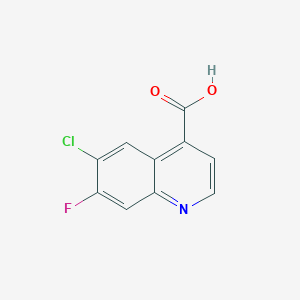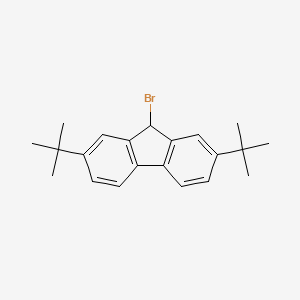
1-(Bromomethyl)-1-(2-methoxypropyl)cyclopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Bromomethyl)-1-(2-methoxypropyl)cyclopropane is an organic compound that features a cyclopropane ring substituted with a bromomethyl group and a 2-methoxypropyl group. Compounds containing cyclopropane rings are of significant interest in organic chemistry due to their unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-1-(2-methoxypropyl)cyclopropane can be achieved through various methods. One common approach involves the bromination of a suitable precursor, such as 1-(2-methoxypropyl)cyclopropane, using brominating agents like N-bromosuccinimide (NBS) in the presence of light or radical initiators.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The choice of solvents, temperature, and reaction time are optimized to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Bromomethyl)-1-(2-methoxypropyl)cyclopropane can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of azides, ethers, or amines.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of methyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Bromomethyl)-1-(2-methoxypropyl)cyclopropane may have applications in various fields:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme mechanisms or as a probe in biochemical assays.
Medicine: Exploration as a potential pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action of 1-(Bromomethyl)-1-(2-methoxypropyl)cyclopropane depends on its specific application. In chemical reactions, the bromomethyl group acts as a reactive site for nucleophilic substitution. In biological systems, it may interact with enzymes or receptors, although specific molecular targets and pathways would require further research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Bromomethyl)cyclopropane: Lacks the 2-methoxypropyl group.
1-(Chloromethyl)-1-(2-methoxypropyl)cyclopropane: Contains a chloromethyl group instead of a bromomethyl group.
1-(Bromomethyl)-1-(2-hydroxypropyl)cyclopropane: Contains a hydroxypropyl group instead of a methoxypropyl group.
Uniqueness
For precise and detailed information, consulting specific scientific literature and databases is recommended.
Eigenschaften
Molekularformel |
C8H15BrO |
|---|---|
Molekulargewicht |
207.11 g/mol |
IUPAC-Name |
1-(bromomethyl)-1-(2-methoxypropyl)cyclopropane |
InChI |
InChI=1S/C8H15BrO/c1-7(10-2)5-8(6-9)3-4-8/h7H,3-6H2,1-2H3 |
InChI-Schlüssel |
AGBBUWOMIBAQQJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1(CC1)CBr)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R)-3-[(E)-2-[(1R,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-1,2,3,5,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-ol](/img/structure/B13152392.png)

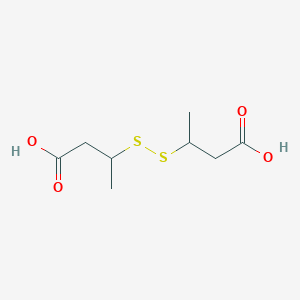
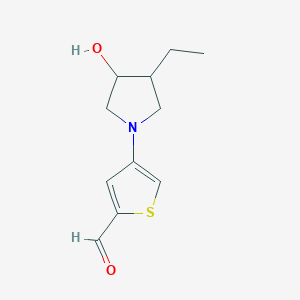
![1-(4-Nitrophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B13152407.png)
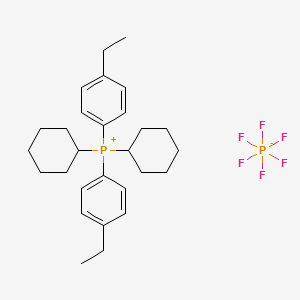
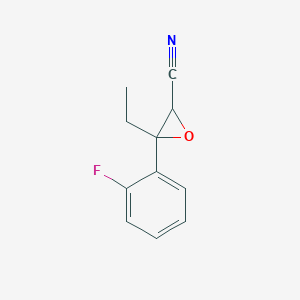

![N-[2-(6-Amino-4-methylpyridin-2-yl)ethyl]-4-cyanobenzamide](/img/structure/B13152416.png)
